CP 47,497-C8-homolog C-8-hydroxy metabolite
Overview
Description
CP 47,497-C8-homolog C-8-hydroxy metabolite is a synthetic cannabinoid that closely resembles natural cannabinoids . It avidly binds the CB1 receptor and has been identified as an adulterant of herbal blends . This compound is a potential metabolite of CP 47,497-C8-homolog .
Molecular Structure Analysis
The molecular formula of CP 47,497-C8-homolog C-8-hydroxy metabolite is C22H36O3 . Its InChI code isInChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
.
Scientific Research Applications
Characterization in Forensic Science : CP 47,497 is a potent cannabinoid receptor agonist and the main active ingredient in "Spice," a synthetic cannabinoid. A study characterized its in vitro metabolism in human liver microsomes, identifying eight metabolites. These metabolites, including mono-oxygenated and mono-hydroxylated metabolites, could confirm CP 47,497 presence in biological samples, aiding in forensic analysis of "Spice" drug abuse (Jin et al., 2013).
Detection in Herbal Mixtures : Research on “Spice” and analogous products identified CP 47,497-C8 as an active component. The study involved the synthesis and isolation of CP 47,497-C8 from "Spice Gold" and facilitated the detection and quantification of psychoactive compounds in various herbal blends (Lindigkeit et al., 2009).
Quantification in Biological Samples : A study developed a liquid chromatography-tandem mass spectrometry method for identifying and quantifying CP-47,497 in mouse brain. This method, validated based on forensic toxicology guidelines, aids in detecting synthetic cannabinoids in biological samples (Samano et al., 2014).
Pharmacological Activity : CP-47,497 has been characterized as a cannabimimetic agent with greater potency than delta 9-tetrahydrocannabinol. It exhibits analgesic, motor depressant, anticonvulsant, and hypothermic effects, similar to classical cannabinoids (Weissman et al., 1982).
Toxicological Properties : The toxicological properties of CP-47,497-C8 were investigated, revealing weak cytotoxic effects but potential chromosomal damage, indicating possible adverse effects in users (Koller et al., 2014).
Analytical Techniques : Ultra high performance liquid chromatography and time-of-flight mass spectrometry were used for identifying synthetic cannabinoids, including CP 47,497, in seized drugs. This analytical approach is crucial in forensic science for drug identification (Marginean et al., 2015).
Behavioral Effects : A study on the behavioral effects of synthetic cannabinoids found that compounds like CP 47,497-C8-homolog fully substituted for delta 9-tetrahydrocannabinol's discriminative stimulus effects, indicating similar psychoactive effects (Gatch & Forster, 2014).
Safety And Hazards
properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUPVXPOYJOQH-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017861 | |
Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP 47,497-C8-homolog C-8-hydroxy metabolite | |
CAS RN |
1554485-48-1 | |
Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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